

# Molecular Docking Simulation of NDM-1 Inhibitor Adapalene: Application Notes and Protocols

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## Compound of Interest

Compound Name: NDM-1 inhibitor-7

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This document provides a detailed protocol and application notes for the molecular docking simulation of Adapalene, a potential inhibitor of New Delhi Metallo-beta-lactamase-1 (NDM-1). NDM-1 is a critical enzyme conferring broad-spectrum antibiotic resistance in various pathogenic bacteria. Understanding the binding interactions between NDM-1 and its inhibitors is paramount for the development of novel therapeutics to combat this growing public health threat.

## Introduction

New Delhi Metallo- $\beta$ -lactamase-1 (NDM-1) is a bacterial enzyme that can hydrolyze a wide range of  $\beta$ -lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. [1][2] The development of NDM-1 inhibitors is a crucial strategy to restore the efficacy of existing antibiotics. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor). [3][4] This application note focuses on the molecular docking of Adapalene, an FDA-approved drug, which has been identified as a potential non- $\beta$ -lactam inhibitor of NDM-1. [2]

## Data Presentation

The following table summarizes the quantitative data from a representative molecular docking study of Adapalene with NDM-1.

Ligand	Binding Energy (kcal/mol)	Interacting Residues	Reference
Adapalene	-9.21	Asp124, His122, His189, His250, Cys208	

## Experimental Protocols

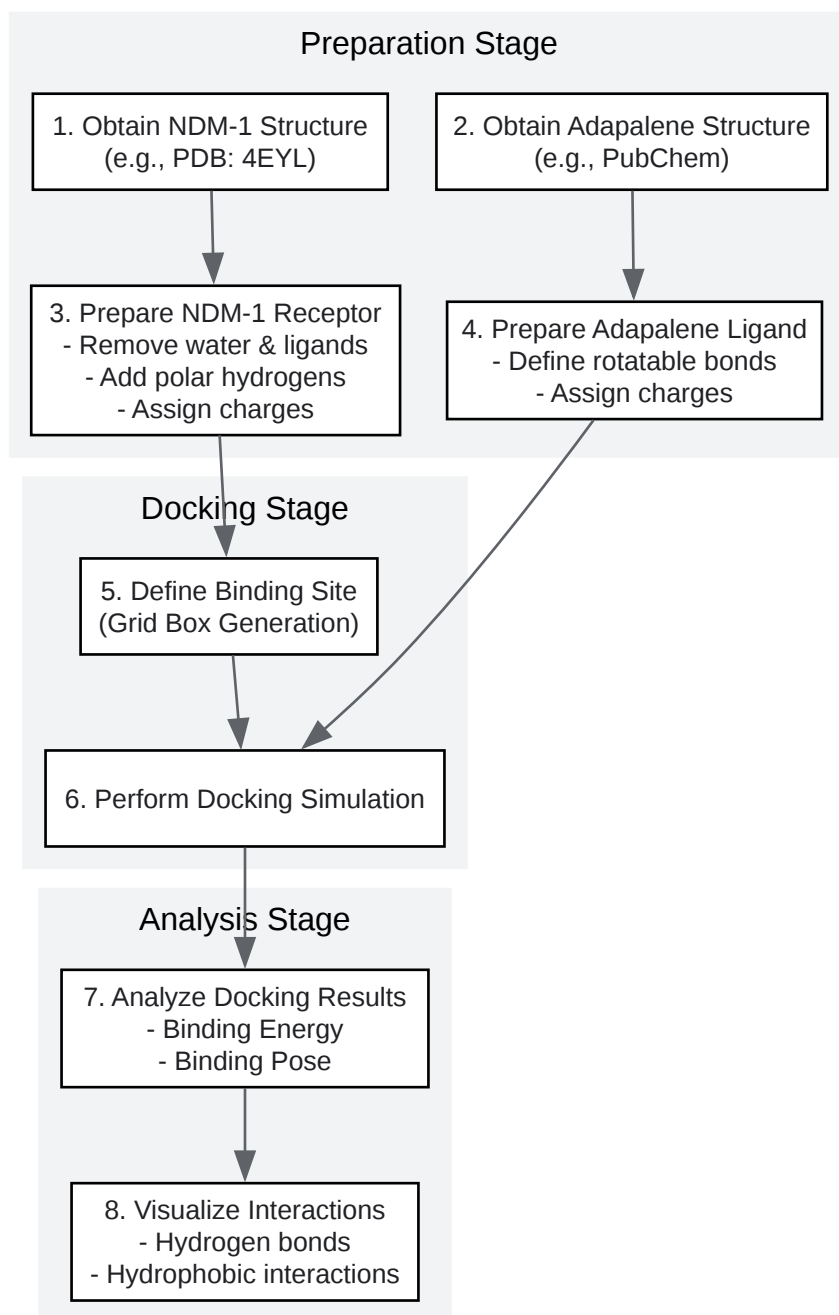
This section details the methodologies for performing a molecular docking simulation of Adapalene with NDM-1.

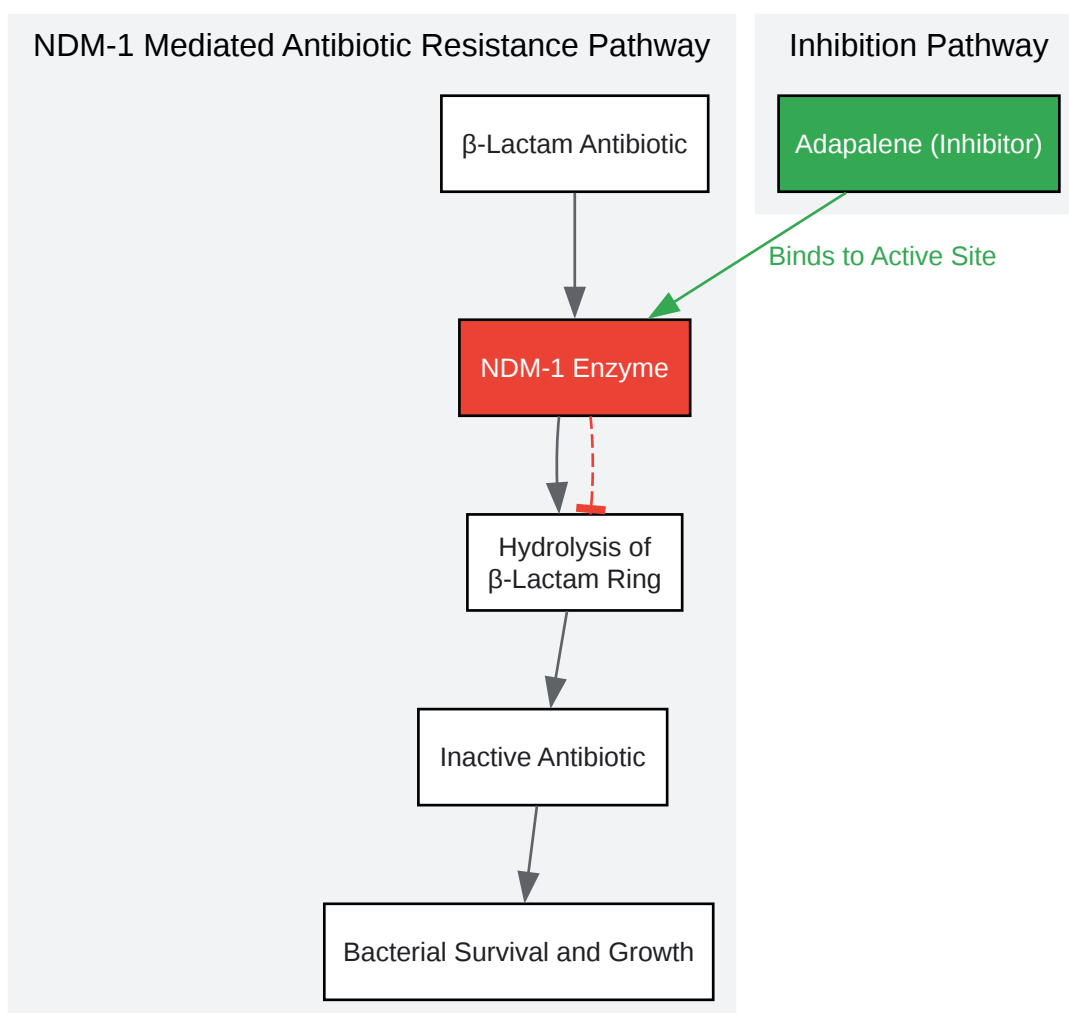
## Software and Resources

- Molecular Docking Software: AutoDock Vina, Glide, or similar.
- Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
- Protein Data Bank (PDB): For obtaining the 3D structure of NDM-1. A commonly used crystal structure is PDB ID: 4EYL.
- Ligand Database: PubChem or ZINC database for the 3D structure of Adapalene.

## Protocol for Molecular Docking

A generalized workflow for the molecular docking simulation is presented below.





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## References

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